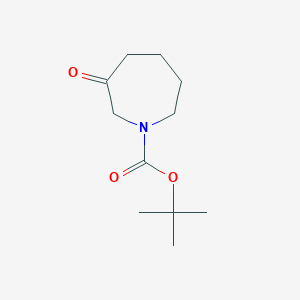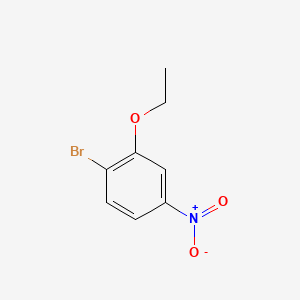
1-Bromo-2-éthoxy-4-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, an ethoxy group at the second position, and a nitro group at the fourth position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Applications De Recherche Scientifique
1-Bromo-2-ethoxy-4-nitrobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-ethoxy-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The compound 1-Bromo-2-ethoxy-4-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- In the first step, the electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-2-ethoxy-4-nitrobenzene affects the biochemical pathway involving the benzene ring . The substitution reaction results in the formation of a new compound with altered properties, which can have downstream effects on other biochemical pathways .
Result of Action
The result of the action of 1-Bromo-2-ethoxy-4-nitrobenzene is the formation of a new compound through the substitution of a hydrogen atom on the benzene ring with a bromine atom . This can lead to changes in the molecular and cellular properties of the original compound .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-ethoxy-4-nitrobenzene can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific conditions under which the reaction takes place. For example, the presence of a strong electrophile can enhance the electrophilic aromatic substitution reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethoxy-4-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-bromo-2-ethoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the bromine atom.
Another method involves the bromination of 2-ethoxy-4-nitrobenzene. This reaction uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of 1-bromo-2-ethoxy-4-nitrobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-ethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium thiolate in dimethyl sulfoxide, or ammonia in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Oxidation: Potassium permanganate in aqueous solution, chromic acid in acetone, or sodium dichromate in sulfuric acid.
Major Products
Nucleophilic Substitution: Corresponding substituted benzene derivatives with the nucleophile replacing the bromine atom.
Reduction: 1-Bromo-2-ethoxy-4-aminobenzene.
Oxidation: 1-Bromo-2-carboxy-4-nitrobenzene.
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethoxy-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: Lacks the ethoxy group, leading to different reactivity and applications.
2-Bromo-4-nitroanisole: Contains a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.
1-Chloro-2-ethoxy-4-nitrobenzene: Substitutes chlorine for bromine, resulting in different reactivity in nucleophilic substitution reactions.
The uniqueness of 1-bromo-2-ethoxy-4-nitrobenzene lies in the combination of the bromine, ethoxy, and nitro groups, which confer specific electronic and steric properties that influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXYXWTUXLPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628580 |
Source


|
| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423165-33-7 |
Source


|
| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
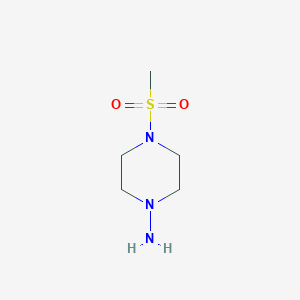
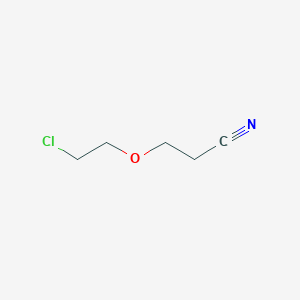
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
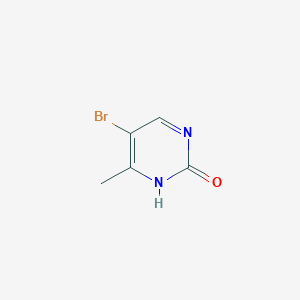
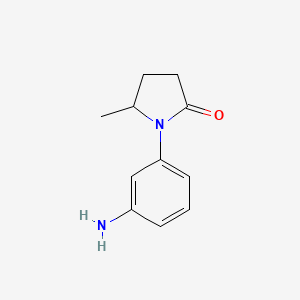
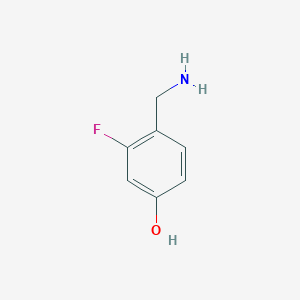
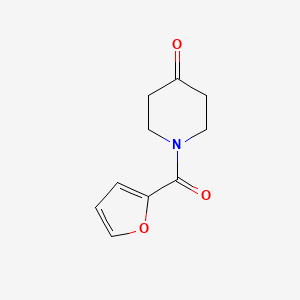
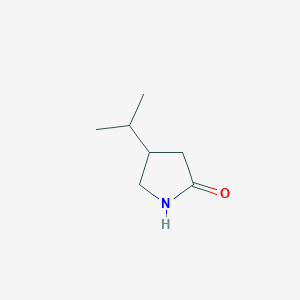
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
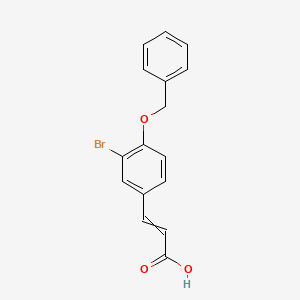
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
